molecular formula C₁₂H₆D₉N₃O₆ B1159438 Musk Xylene-d9

Musk Xylene-d9

Cat. No.: B1159438
M. Wt: 306.32
Attention: For research use only. Not for human or veterinary use.
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Description

Musk Xylene-d9 is a deuterated analog of Musk Xylene, a synthetic nitro musk compound widely used in fragrances, soaps, and cosmetics. Such deuterated compounds are critical in analytical chemistry for precise quantification via techniques like gas chromatography-mass spectrometry (GC-MS) .

Key Properties of Musk Xylene (Non-Deuterated):

  • Molecular Formula: C₁₂H₁₅N₃O₆
  • Molecular Weight: 297.30 g/mol
  • Boiling Point: 200°C; Melting Point: 110°C
  • Log P (Octanol/Water Partition Coefficient): 5.20
  • Applications: Used in perfumes (up to 0.1% concentration), soaps, and household products .
  • Environmental Persistence: Highly lipophilic, resistant to degradation, and bioaccumulates in human fat (0.02–0.22 mg/kg) and breast milk (0.02–0.19 mg/kg) .

Properties

Molecular Formula

C₁₂H₆D₉N₃O₆

Molecular Weight

306.32

Synonyms

1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene-d9;  2,4,6-Trinitro-5-tert-butyl-m-xylene-d9;  5-tert-Butyl-2,4,6-trinitro-m-xylene-d9;  Moschus xylol-d9;  Musk xylol-d9;  NSC 59844-d9;  Xylene Musk-d9;  2,4,6-Trinitro-1,3-dimethyl-5-tert-butylbenzene-d9;  2

Origin of Product

United States

Scientific Research Applications

Fragrance Industry Applications

  • Perfume Fixative :
    • Musk xylene-d9 is widely used in perfumery to stabilize fragrances and prolong their scent duration on the skin.
    • Its strong odor profile enhances the overall fragrance composition, making it a preferred choice for many high-end perfumes.
  • Personal Care Products :
    • Incorporated into various personal care items such as lotions and soaps, this compound contributes to the olfactory appeal and user experience.
    • Its ability to mask undesirable odors makes it valuable in formulations where scent is crucial .

Toxicological Studies

This compound has been the subject of numerous toxicological assessments due to concerns regarding its safety profile:

  • Carcinogenicity : Classified by the International Agency for Research on Cancer (IARC) as Group 3, indicating that it is "not classifiable as to its carcinogenicity to humans." However, it has been associated with liver tumors in animal studies .
  • Estrogenic Activity : Research indicates that musk xylene can exhibit weak estrogenic activity, which raises concerns about its potential endocrine-disrupting effects .
  • Environmental Impact : Studies have shown that musk xylene can bioaccumulate in aquatic organisms, prompting further research into its environmental degradation and long-term ecological effects .

Analytical Methods

The detection and quantification of this compound in biological samples are critical for understanding its pharmacokinetics and potential health risks:

  • Trace Analysis : Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect this compound levels in human blood and environmental samples. These methods provide sensitivity and specificity necessary for accurate measurements .

Case Studies

  • Environmental Monitoring :
    • A study conducted on water samples from urban areas revealed detectable levels of this compound, indicating its persistence in the environment and potential for bioaccumulation in aquatic life .
  • Human Health Assessments :
    • Research involving occupational exposure among perfume industry workers highlighted elevated levels of this compound in biological samples, raising concerns about chronic exposure effects on health .

Comparison with Similar Compounds

Musk Xylene vs. Musk Ambrette

Chemical and Physical Properties:

Property Musk Xylene Musk Ambrette
Molecular Formula C₁₂H₁₅N₃O₆ C₁₃H₁₈N₂O₅
Molecular Weight 297.30 g/mol 268.30 g/mol
Melting Point 110°C 84–86°C
Solubility in Ethanol Soluble 3.3 g/100 g
Log P 5.20 Not reported
Vapor Pressure 0.13 Pa at 20°C Not reported

Applications and Regulatory Status:

  • Musk Xylene : Widely used in the EU (200 tons/year) in perfumes, skin creams, and deodorants .
  • Musk Ambrette : Restricted by the International Fragrance Association (IFRA) due to phototoxic and neurotoxic effects; largely phased out in the U.S. by 1992 .

Environmental and Toxicological Data:

  • Bioaccumulation : Musk Xylene is detected in human fat (0.02–0.22 mg/kg) and fish tissues (5–82 µg/kg) . Musk Ambrette was found in 40% of perfumes in the 1980s but declined due to regulations .
  • Toxicity: Musk Xylene: Low acute toxicity (oral LD₅₀ >10 g/kg in rats) but suspected carcinogenicity in animal studies . Musk Ambrette: Higher acute toxicity (oral LD₅₀ 339 mg/kg in rats) and linked to photodermatitis .

Musk Xylene vs. Musk Ketone

(Note: Limited data on Musk Ketone in evidence; inferred from regulatory context.)

Property Musk Xylene Musk Ketone (Inferred)
Nitro Group Position 2,4,6-Trinitro 3,5-Dinitro
Regulatory Status Permitted in EU with restrictions Banned in EU since 2004
Environmental Impact High persistence in waterways Lower bioaccumulation potential

Musk Ketone, another nitro musk, was banned in the EU due to endocrine-disrupting effects, whereas Musk Xylene remains in use under concentration limits .

Musk Xylene-d9 vs. Musk Xylene

Functional Differences:

  • Analytical Utility : this compound serves as an internal standard in GC-MS, improving quantification accuracy by compensating for matrix effects .
  • Physical Properties : Identical chemical behavior but slightly higher molecular weight (306.30 g/mol due to nine deuterium atoms).
  • Applications: Non-commercial; restricted to laboratory use for monitoring Musk Xylene in environmental and biological samples .

Research Findings and Data Tables

Table 1: Environmental Presence of Nitro Musks

Compound Detection in Water (ng/L) Human Fat (mg/kg) Regulatory Status
Musk Xylene 0.03–1.0 (North Sea) 0.02–0.22 Restricted in EU (≤0.1%)
Musk Ambrette <1 (Elbe River) Not detected Banned in most regions

Table 2: Toxicological Profiles

Compound Acute Oral LD₅₀ (Rat) Chronic Effects
Musk Xylene >10,000 mg/kg Liver hypertrophy, potential carcinogen
Musk Ambrette 339 mg/kg Photodermatitis, neurotoxicity

Q & A

Q. What are the key chemical and physical properties of Musk Xylene-d9 that influence its stability in experimental conditions?

this compound (C₁₂H₁₅D₉N₃O₆) exhibits a melting point of 110°C, log P (octanol/water partition coefficient) of 5.20, and solubility in ethanol and diethyl ether but negligible solubility in water . Its deuterated structure enhances isotopic labeling for traceability in metabolic studies. Stability during experiments requires control of UV exposure due to its nitroaromatic structure, which may degrade under prolonged light .

Q. How can researchers optimize analytical methods for detecting this compound in environmental samples at trace concentrations?

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection is recommended for quantifying this compound in water (detection limits ~0.03–0.17 ng/L) . Solid-phase extraction (SPE) using C18 cartridges improves recovery rates in complex matrices like wastewater. Deuterated internal standards should be used to correct for matrix effects .

Q. What experimental design considerations are critical for assessing this compound’s bioaccumulation in model organisms?

Use controlled dosing regimens (e.g., dietary administration in rodents) to mimic environmental exposure. Measure liver weight changes and cytochrome P450 (CYP) enzyme induction (e.g., CYP1A2) as biomarkers . Ensure replication across at least three dose groups to account for inter-individual variability, and include negative controls to isolate solvent effects .

Advanced Research Questions

Q. How do contradictory findings regarding this compound’s hepatotoxicity arise, and what methodologies resolve these discrepancies?

Discrepancies in hepatotoxicity studies (e.g., CYP2B inhibition vs. induction) may stem from dose-dependent effects or interspecies differences. To resolve this, employ cross-species comparisons (e.g., rat vs. mouse models) and standardized dosing protocols (e.g., OECD Guideline 453). Meta-analyses of raw data from prior studies can identify confounding variables like solvent choice or exposure duration .

Q. What mechanisms underlie this compound’s interaction with drug-metabolizing enzymes, and how can these be modeled in vitro?

this compound induces CYP1A1/1A2 via aryl hydrocarbon receptor (AhR) activation. Use primary hepatocyte cultures or human liver microsomes to quantify enzyme kinetics. Competitive inhibition assays with probe substrates (e.g., ethoxyresorufin for CYP1A1) can clarify metabolic interference . Transcriptomic profiling (RNA-seq) further identifies downstream pathways affected .

Q. How does this compound’s environmental persistence vary across aquatic ecosystems, and what factors drive its degradation?

Longitudinal field studies in estuarine vs. freshwater systems reveal half-lives ranging from 14–60 days, influenced by microbial activity and photolysis rates. Simulate degradation pathways using UV-Vis spectroscopy and LC-QTOF-MS to identify nitro-reduction byproducts. Sediment adsorption coefficients (Kd) should be calculated to predict bioavailability .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Nonlinear regression models (e.g., Hill equation) are preferred over ANOVA for sigmoidal dose-response curves. Bootstrap resampling addresses small sample sizes, while Bayesian hierarchical models account for nested data structures (e.g., multiple tissue samples per subject) . Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can isotopic labeling (D9) improve tracking of Musk Xylene’s metabolic fate in vivo?

Deuterium labeling allows differentiation of parent compounds from metabolites via mass shift in MS spectra. Administer this compound orally to rodents and collect plasma/liver samples at timed intervals. Use high-resolution LC-MS/MS to map deuterium retention in phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Methodological Guidelines

  • Data Replication : Provide raw chromatograms, spectral data, and instrument parameters to enable replication .
  • Ethical Compliance : Declare animal welfare protocols (e.g., OECD guidelines) and data ownership agreements in collaborative studies .
  • Literature Synthesis : Prioritize peer-reviewed journals over non-vetted sources (e.g., Wikipedia) for background research .

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